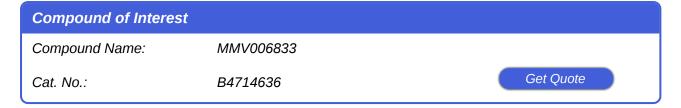


# Application Notes and Protocols for MMV006833 in Antimalarial Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal concentration guidelines for the use of **MMV006833** in in vitro antimalarial assays against Plasmodium falciparum.

### Introduction

MMV006833 is an aryl amino acetamide compound identified as a potent inhibitor of Plasmodium falciparum growth. It exerts its antimalarial activity by targeting the lipid-transfer protein PfSTART1, which plays a crucial role in the development of the parasite at the ring stage[1]. This compound was part of the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse compounds with demonstrated activity against various pathogens, to facilitate open-source drug discovery[2][3][4]. Understanding the optimal concentration and appropriate assay methodologies is critical for researchers investigating its mechanism of action and potential as a therapeutic agent.

## Data Presentation: In Vitro Activity of MMV006833

The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values of **MMV006833** against various strains of P. falciparum. This data provides a baseline for determining the appropriate concentration range for in vitro experiments.



Compound	P. falciparum Strain	Resistance Profile	Assay Type	IC50 / EC50 (μΜ)	Reference
MMV006833 (M-833)	3D7	Chloroquine- sensitive	Growth Inhibition	~0.2	Dans et al., 2024
MMV006833 (M-833)	M-833 Resistant Line 1	Resistant to MMV006833	Growth Inhibition	>10	Dans et al., 2024
MMV006833 (M-833)	M-833 Resistant Line 2	Resistant to MMV006833	Growth Inhibition	>10	Dans et al., 2024

Note: The generation of resistant lines involved exposure to 10x EC50 of MMV006833. Growth inhibition assays were performed in a concentration range of 0.04  $\mu$ M to 10  $\mu$ M.

## **Experimental Protocols**

Two standard and widely used protocols for in vitro antimalarial drug susceptibility testing are provided below. These can be readily adapted for use with **MMV006833**.

## **Protocol 1: SYBR Green I-based Fluorescence Assay**

This method measures parasite proliferation by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.

#### Materials:

- MMV006833 stock solution (e.g., 10 mM in DMSO)
- Complete culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II or human serum)
- Synchronized ring-stage P. falciparum culture (e.g., 3D7, Dd2, W2, K1) at 0.5-1% parasitemia and 2% hematocrit
- 96-well flat-bottom microplates



- Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)
- SYBR Green I dye (10,000x stock in DMSO)
- Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

#### Procedure:

- Drug Dilution: Prepare a serial dilution of MMV006833 in a complete culture medium. A suggested starting range based on available data is from 10 μM down to 0.01 μM. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., Chloroquine or Artemisinin) as a positive control.
- Plate Seeding: Add 100  $\mu$ L of the synchronized parasite culture to each well of the 96-well plate.
- Drug Addition: Add 100 μL of the diluted MMV006833 solutions to the corresponding wells.
- Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>).
- Lysis and Staining:
  - Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in the lysis buffer.
  - Carefully remove 100 μL of the culture medium from each well.
  - Add 100 μL of the SYBR Green I lysis buffer to each well.
  - Mix thoroughly and incubate for 1 hour at room temperature in the dark.
- Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
- Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage
  of inhibition against the log of the drug concentration and fitting the data to a sigmoidal doseresponse curve.



## Protocol 2: Histidine-Rich Protein II (HRP2)-based ELISA

This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite growth.

#### Materials:

- MMV006833 stock solution (e.g., 10 mM in DMSO)
- · Complete culture medium
- Synchronized ring-stage P. falciparum culture (0.05-0.1% parasitemia, 1.5% hematocrit)
- 96-well flat-bottom microplates
- HRP2 ELISA kit (or individual components: capture and detection antibodies, streptavidinperoxidase, TMB substrate, stop solution)
- · Plate washer and ELISA reader

#### Procedure:

- Drug Dilution and Plating: Prepare serial dilutions of MMV006833 in a complete culture medium and add to the 96-well plates as described in the SYBR Green I protocol.
- Parasite Addition: Add the synchronized parasite culture to each well.
- Incubation: Incubate the plates for 72 hours under standard culture conditions.
- Plate Lysis: Freeze the plates at -20°C and then thaw to lyse the red blood cells. Repeat this
  freeze-thaw cycle once more.
- HRP2 ELISA:
  - Coat a new 96-well ELISA plate with the HRP2 capture antibody overnight at 4°C.
  - Wash the plate and block with a suitable blocking buffer.
  - Add the hemolyzed parasite culture supernatant to the wells and incubate.

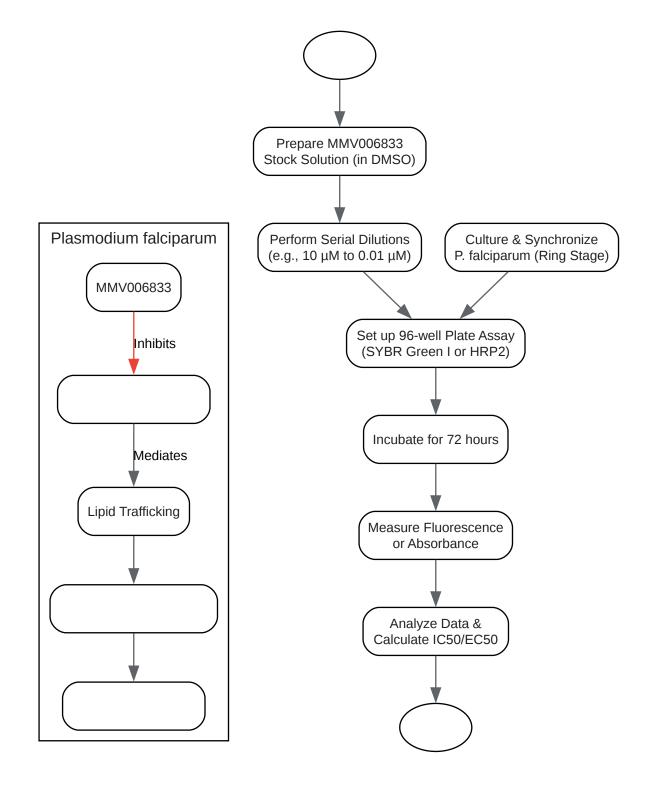


- Wash the plate and add the biotinylated HRP2 detection antibody.
- Wash the plate and add streptavidin-peroxidase conjugate.
- Wash the plate and add the TMB substrate.
- Stop the reaction with a stop solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>).
- Absorbance Measurement: Read the absorbance at 450 nm using an ELISA plate reader.
- Data Analysis: Calculate the IC50 value as described in the SYBR Green I protocol.

## Signaling Pathway and Experimental Workflow Mechanism of Action of MMV006833

**MMV006833** targets the P. falciparum STAR-related lipid transfer protein 1 (PfSTART1). This protein is crucial for the parasite's development, particularly during the transition from the merozoite to the ring stage within the red blood cell. By inhibiting PfSTART1, **MMV006833** disrupts essential lipid trafficking, leading to the arrest of parasite development.





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